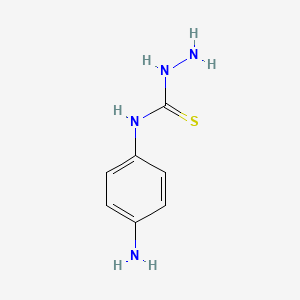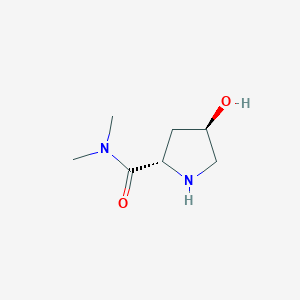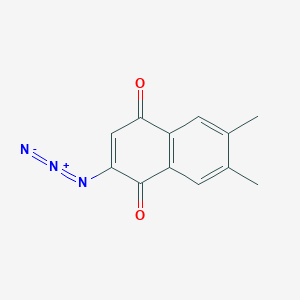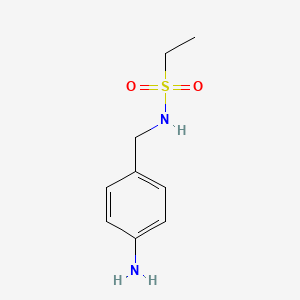
N-(4-aminobenzyl)ethanesulfonamide
Overview
Description
N-(4-aminobenzyl)ethanesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobenzyl)ethanesulfonamide typically involves the reaction of 4-aminobenzylamine with ethanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 4-aminobenzylamine in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors with efficient cooling systems to control the reaction temperature.
- Employing automated systems for the addition of reagents and monitoring of reaction parameters.
- Implementing purification techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobenzyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The aromatic amine group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
N-(4-aminobenzyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as an antibacterial agent, leveraging the sulfonamide moiety’s known activity against bacterial enzymes.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-aminobenzyl)ethanesulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-methylbenzenemethanesulfonamide: Similar structure with a methyl group attached to the nitrogen atom of the sulfonamide group.
Sulfamethazine: A sulfonamide antibiotic with a similar mechanism of action but different substituents on the aromatic ring.
Uniqueness
N-(4-aminobenzyl)ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
LQKQTOIINWNXPO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonium,[(3'S)-1'-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-yl]triphenyl-,bromide](/img/structure/B8621946.png)

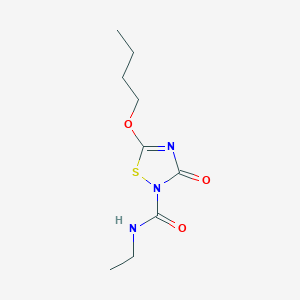


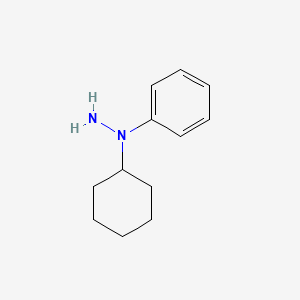
![2-Chloro-5-methylthieno[3,2-b]pyridine](/img/structure/B8621977.png)
